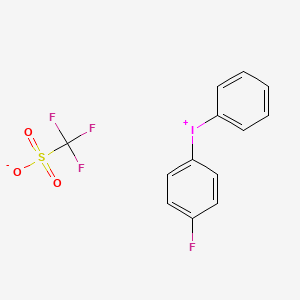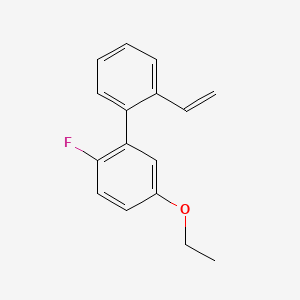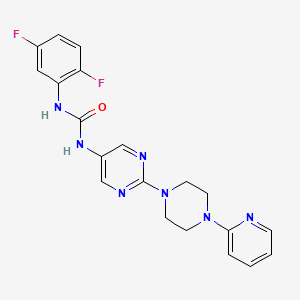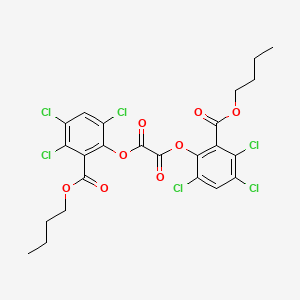
(4-Fluorophenyl)(phenyl)iodonium triflate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Fluorophenyl)(phenyl)iodonium triflate is a diaryliodonium salt, which is a type of hypervalent iodine compound. These compounds are known for their utility in organic synthesis due to their ability to act as electrophilic arylating agents. The presence of the triflate anion enhances the solubility and reactivity of the compound, making it a valuable reagent in various chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluorophenyl)(phenyl)iodonium triflate typically involves the reaction of iodobenzene with a fluorinated aryl compound in the presence of an oxidizing agent. One common method involves the use of phenyliodine(III) diacetate and boron trifluoride diethyl etherate as reagents. The reaction is carried out under mild conditions, often at room temperature, to yield the desired iodonium salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(4-Fluorophenyl)(phenyl)iodonium triflate undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the iodonium group is replaced by a nucleophile.
Oxidation Reactions: The compound can act as an oxidizing agent in certain reactions, facilitating the transfer of an aryl group to a substrate.
Coupling Reactions: It can be used in cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines, thiols, and phenols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile, often at elevated temperatures to enhance reaction rates .
Major Products
The major products formed from reactions with this compound depend on the type of reaction and the nucleophile used. For example, in nucleophilic aromatic substitution reactions, the product is an arylated nucleophile, while in coupling reactions, the product is a biaryl compound.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (4-Fluorophenyl)(phenyl)iodonium triflate is used as a versatile reagent for the introduction of aryl groups into various substrates. It is particularly useful in the synthesis of complex organic molecules and in the development of new synthetic methodologies.
Biology and Medicine
In biological and medical research, the compound is used in the synthesis of radiolabeled compounds for imaging studies. Its ability to introduce fluorine atoms into molecules makes it valuable in the development of positron emission tomography (PET) tracers .
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its reactivity and selectivity make it an important reagent in the synthesis of active pharmaceutical ingredients and other high-value chemicals.
Mecanismo De Acción
The mechanism of action of (4-Fluorophenyl)(phenyl)iodonium triflate involves the transfer of an aryl group to a substrate. The compound acts as an electrophilic arylating agent, with the iodonium group facilitating the transfer of the aryl group to a nucleophile. The triflate anion stabilizes the intermediate species formed during the reaction, enhancing the overall reactivity of the compound .
Comparación Con Compuestos Similares
Similar Compounds
- Bis(4-fluorophenyl)iodonium triflate
- Phenyl [3-(trifluoromethyl)phenyl]iodonium triflate
- Bis(4-bromophenyl)iodonium triflate
Uniqueness
(4-Fluorophenyl)(phenyl)iodonium triflate is unique due to the presence of both fluorine and phenyl groups, which enhance its reactivity and selectivity in various chemical reactions. The triflate anion further increases its solubility and stability, making it a valuable reagent in both academic and industrial research .
Propiedades
Fórmula molecular |
C13H9F4IO3S |
|---|---|
Peso molecular |
448.17 g/mol |
Nombre IUPAC |
(4-fluorophenyl)-phenyliodanium;trifluoromethanesulfonate |
InChI |
InChI=1S/C12H9FI.CHF3O3S/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11;2-1(3,4)8(5,6)7/h1-9H;(H,5,6,7)/q+1;/p-1 |
Clave InChI |
VQSOEEZKKUGOCQ-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)[I+]C2=CC=C(C=C2)F.C(F)(F)(F)S(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,5-difluorophenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14121927.png)
![1-[2-(1-Phenyl-1H-tetrazol-5-yl)tricyclo[3.3.1.13,7]dec-2-yl]piperidine](/img/structure/B14121928.png)




![Methyl 4-[[9-(2,4-dimethoxyphenyl)-4-oxo-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-3-yl]oxy]benzoate;propan-2-ol](/img/structure/B14121949.png)
![1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-3-phenylbenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14121956.png)
![4-(N-butyl-N-methylsulfamoyl)-N-(furan-2-ylmethyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B14121962.png)
![9-(4-butoxyphenyl)-2-(2-chlorobenzyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one](/img/structure/B14121974.png)
![Amino[(2,3,4,5,6-pentachlorobenzyl)thio]methaniminium chloride](/img/structure/B14121979.png)
![2-(2'-Methoxy-[1,1'-biphenyl]-4-yl)-1,3-dioxolane](/img/structure/B14121991.png)

![3,6-Bis(dibenzo[b,d]thiophen-2-yl)-9-(4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole](/img/structure/B14121996.png)
